Product packaging for 4-Methyl-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 856859-51-3)

4-Methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1396572
CAS No.: 856859-51-3
M. Wt: 133.15 g/mol
InChI Key: CVEAAUAFISZRDR-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazolo[3,4-b]pyridine is a privileged chemical scaffold in medicinal chemistry and drug discovery. As a fused bicyclic heterocycle, it is a key structural motif in the development of novel small-molecule therapeutics due to its close resemblance to purine bases, making it a valuable isostere in the design of enzyme inhibitors . Research into pyrazolo[3,4-b]pyridine derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects . Specifically, this chemotype has shown significant promise in the inhibition of critical protein kinases, such as c-Met, a key target in oncology for its role in tumor growth and proliferation . Compounds based on this core structure have been developed as potent type II c-Met inhibitors, exhibiting cytotoxic activity in the low micromolar to nanomolar range against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) . Furthermore, derivatives featuring a carboxylic acid functionalization have been identified as potent and selective activators of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor target for treating dyslipidemia and related metabolic disorders . The structural versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for extensive diversification at multiple positions (N1, C3, C4, C5, C6), enabling researchers to finely tune the properties and activity of their target compounds . This compound is offered for research applications only. It is intended for use in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1396572 4-Methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 856859-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)4-9-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEAAUAFISZRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706347
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856859-51-3
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856859-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methyl 1h Pyrazolo 3,4 B Pyridine and Its Derivatives

Retrosynthetic Strategies for Pyrazolo[3,4-b]pyridine Core Construction

The fundamental architecture of the pyrazolo[3,4-b]pyridine system can be disconnected in two primary ways, leading to two major retrosynthetic strategies. researchgate.net These approaches involve either building the pyridine (B92270) ring onto an existing pyrazole (B372694) or, conversely, forming the pyrazole ring on a pre-functionalized pyridine. nih.govresearchgate.netcdnsciencepub.com The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Moiety

This widely employed strategy utilizes the reactivity of substituted 5-aminopyrazoles as the key building block. nih.govresearchgate.netcdnsciencepub.com The pyridine ring is then constructed by reacting the aminopyrazole with a suitable three-carbon synthon. Various synthetic methods fall under this category, each offering access to different derivatives.

Key approaches include:

Condensation with β-dicarbonyl compounds or their equivalents: Reactions with 1,3-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds are common. For example, three novel pyrazolo[3,4-b]pyridines were synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of ZrCl₄ as a catalyst. mdpi.com

Cascade reactions with alkynyl aldehydes: A cascade 6-endo-dig cyclization has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method allows for the introduction of halogens and other functionalities. nih.gov

Reactions with azlactones: A one-pot method involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the elimination of a benzamide (B126) molecule to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

While highly acidic conditions reminiscent of the Skraup quinoline (B57606) synthesis can be used, they often result in poor yields due to the susceptibility of the aminopyrazole's 4-position to electrophilic attack, such as sulfonation. cdnsciencepub.com

Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Moiety

This alternative strategy is less common but equally valuable, particularly for accessing specific substitution patterns. nih.govresearchgate.net It begins with a functionalized pyridine ring, onto which the pyrazole ring is subsequently fused.

Key approaches include:

Cyclization of hydrazinopyridines: The reaction of hydrazines with appropriately substituted pyridines, such as 2-chloronicotinonitriles, is a primary method. cdnsciencepub.comresearchgate.net For instance, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles can be treated with hydrazine (B178648) to form 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net The reaction can proceed through two potential pathways: initial nucleophilic attack of the hydrazine on the cyano group, followed by intramolecular displacement of the chloro substituent, or an initial hydrazinodechlorination followed by cyclization onto the nitrile. cdnsciencepub.com

From aminopyridines: Another pathway involves using substituted aminopyridines as precursors to construct the pyrazole ring. This is analogous to syntheses of related systems where o-amino-carbonyl compounds are used. nih.gov

This approach is exemplified in the synthesis of the related pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines via a sequence of nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.govresearchgate.net

Key Synthetic Pathways and Reaction Mechanisms

Several named reactions and multi-component strategies have been adapted and optimized for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, providing efficient routes to a diverse range of derivatives.

Gould-Jacobs Reaction and its Modifications

The Gould-Jacobs reaction, traditionally used for quinoline synthesis, has been effectively applied to the annulation of a pyridine ring onto a 5-aminopyrazole core. cdnsciencepub.comwikipedia.org The reaction typically involves the condensation of a 5-aminopyrazole with an ethoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate. cdnsciencepub.comwikipedia.org This is followed by a thermal cyclization step, often carried out in a high-boiling point solvent like Dowtherm A, which leads to the formation of a 4-hydroxypyrazolo[3,4-b]pyridine (which exists predominantly in its 4-oxo tautomeric form). cdnsciencepub.comwikipedia.org

The general mechanism proceeds via:

Condensation: Nucleophilic attack from the amino group of the pyrazole onto the electrophilic carbon of the malonate derivative, with subsequent elimination of ethanol. wikipedia.org

Cyclization: An intramolecular 6-electron cyclization reaction occurs upon heating, forming the pyridine ring and eliminating a second molecule of ethanol. wikipedia.org

Tautomerization: The resulting product exists as a keto-enol tautomer, favoring the 4-oxo form. wikipedia.org

Reactant 1Reactant 2Product TypeReference
5-AminopyrazoleDiethyl ethoxymethylenemalonatePyrazolo[3,4-b]pyrid-4-one cdnsciencepub.com
5-AminopyrazoleEthyl ethoxymethylenecyanoacetatePyrazolo[3,4-b]pyrid-4-one cdnsciencepub.com
5-AminopyrazoleEthyl ethoxymethyleneacetoacetatePyrazolo[3,4-b]pyrid-4-one cdnsciencepub.com

Three-Component Reaction (3CR) Approaches

Three-component reactions (3CRs) offer a highly efficient and atom-economical approach to constructing the pyrazolo[3,4-b]pyridine skeleton in a single step from simple precursors. nih.govnih.gov These reactions are particularly valuable for creating molecular diversity.

One notable example is the synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. This reaction involves the one-pot condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole, an aromatic aldehyde, and ethyl pyruvate. cardiff.ac.uk Similarly, the reaction between 5-aminopyrazoles, aromatic aldehydes, and a β-dicarbonyl compound like dimedone can yield pyrazolo[3,4-b]quinoline derivatives, which are structurally related. nih.gov

Another 3CR involves the reaction of an aldehyde, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, catalyzed by a nano-magnetic metal-organic framework, to produce complex pyrazolo[3,4-b]pyridine derivatives. nih.gov The proposed mechanism involves an initial Knoevenagel condensation to form a Michael acceptor, followed by Michael addition of the aminopyrazole and subsequent cyclization and oxidation. nih.gov

Component 1Component 2Component 3ProductCatalyst/ConditionsReference
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAromatic AldehydeEthyl PyruvateEthyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateNot specified cardiff.ac.uk
5-AminopyrazoleAromatic AldehydeDimedone1H-Pyrazolo[3,4-b]quinoline-dioneEthanol, reflux nih.gov
Aldehyde5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine3-(Cyanoacetyl)indoleIndolyl-substituted pyrazolo[3,4-b]pyridineFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nih.gov

Vilsmeier-Haack Reaction for Fused System Construction

The Vilsmeier-Haack reaction, which typically involves formylation of electron-rich aromatic rings using a Vilsmeier reagent (e.g., POCl₃/DMF), serves as a key method for the functionalization and construction of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines. researchgate.netrsc.org

The reaction of 5-acetylamino-3-methyl-1-phenylpyrazole with the Vilsmeier-Haack reagent is a key step in forming a bipyrazolo[3,4-b]pyridine scaffold. nih.gov This transformation proceeds via cyclization to yield primarily 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. nih.gov The mechanism involves the formation of a chloro-iminium species from the acetamido group, which then undergoes intramolecular electrophilic attack on the pyrazole ring at the C4 position, followed by cyclization and aromatization to form the fused pyridine ring.

Interestingly, while dihydro-pyrazolo[3,4-b]pyridine derivatives can be regioselectively formylated under Vilsmeier-Haack conditions, the fully aromatic pyrazolo[3,4-b]pyridine parent system has been reported to be unreactive under similar conditions. researchgate.net This highlights the influence of the substrate's electronic properties on the reaction's success. The Vilsmeier-Haack reaction has also been used to functionalize related fused systems, such as pyrimido[4,5-b]quinolines, to produce β-chlorovinyl aldehydes. nih.gov

Starting MaterialReagentProductKey TransformationReference
5-Acetylamino-3-methyl-1-phenylpyrazoleVilsmeier-Haack (POCl₃/DMF)6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehydeCyclization/Formylation nih.gov
Dihydro-pyrazolo[3,4-b]pyridinesVilsmeier-HaackPyrazolo[3,4-b]pyridine-5-carbaldehydesFormylation researchgate.net
2-Acetamido-meso-tetraarylporphyrinVilsmeier-Haack (POCl₃/DMF)2-Chloro-3-formyl-pyrido[2,3-b]porphyrinAnnulation of a pyridine ring thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental strategy for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This approach typically involves the annulation of a pyrazole ring onto a pre-existing, functionalized pyridine core. researchgate.net A common method starts with 2-chloro-3-nitropyridines, which react with nucleophiles like ethyl acetoacetate (B1235776) in the presence of a base such as sodium hydride (NaH). nih.gov This initial SNAr step is followed by a modified Japp–Klingemann reaction to construct the pyrazole ring. nih.gov

Another prominent SNAr pathway utilizes the reaction of 2-chloro-3-cyanopyridine (B134404) derivatives with hydrazine hydrate. researchgate.net This reaction can be carried out under various conditions, for instance, using ethylene (B1197577) glycol at high temperatures (165 °C) or in solvents like butanol or ethanol. researchgate.net The versatility of the SNAr approach allows for the introduction of various substituents onto the pyridine ring prior to cyclization, enabling the synthesis of a diverse library of pyrazolo[3,4-b]pyridine derivatives.

A notable example is the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines from 2-chloro-3-cyanopyridine derivatives. The reaction conditions can be modulated, for example, by using microwave irradiation to potentially shorten reaction times and improve yields. researchgate.net

Cascade Cyclization Reactions (e.g., 6-endo-dig cyclization)

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation. A key strategy in the synthesis of pyrazolo[3,4-b]pyridines is the 6-endo-dig cyclization. nih.gov This type of reaction is particularly useful for constructing the six-membered pyridine ring onto a pyrazole precursor.

A developed method involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This process is initiated by the activation of the carbon-carbon triple bond of the alkynyl aldehyde. nih.gov Depending on the reagents used, such as silver, iodine, or N-bromosuccinimide (NBS), this method can produce a switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov The reaction demonstrates good functional group tolerance and high regioselectivity. nih.gov

The proposed mechanism for the silver-catalyzed reaction begins with the condensation of a 5-aminopyrazole with an alkynyl aldehyde to form an intermediate. The silver salt then coordinates to the alkyne, facilitating a 6-endo-dig cyclization, followed by demetallation to yield the final pyrazolo[3,4-b]pyridine product. nih.gov This methodology has been successfully applied to the synthesis of derivatives functionalized with natural products. nih.gov While the 5-exo-dig cyclization is often kinetically favored, the 6-endo-dig pathway can be thermodynamically preferred under certain conditions, a principle supported by DFT calculations in related systems. rsc.orgnih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are extensively used in the synthesis and functionalization of the 4-Methyl-1H-pyrazolo[3,4-b]pyridine core.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. beilstein-journals.org While not directly forming the pyrazolo[3,4-b]pyridine core, it is a crucial method for introducing triazole-containing substituents. The reaction is known for its mild conditions, often using copper(I) catalysts, and its tolerance of a wide array of functional groups. beilstein-journals.orgnih.gov The most common procedure involves the in-situ reduction of copper(II) salts, like copper(II) sulfate, by sodium ascorbate. beilstein-journals.org

In the context of pyrazolo[3,4-b]pyridine synthesis, copper catalysis is also employed in other types of cycloadditions. For example, copper(I)-catalyzed (4+3)-cycloaddition reactions have been developed for the synthesis of related fused heterocyclic systems like azepinoindoles. rsc.org Furthermore, copper(I) iodide is used to catalyze the annulation of 1-iodoalkynes with organic azides to produce 5-iodo-1,2,3-triazoles, which are versatile intermediates for further functionalization. nih.gov

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govnih.gov This reaction is instrumental in the functionalization of the this compound scaffold by introducing aryl or heteroaryl substituents. The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. nih.gov

In the synthesis of pyrazolo[3,4-b]pyridine derivatives, the Suzuki reaction can be used to attach various groups to the heterocyclic core. For instance, a bromo-substituted pyrazolo[3,4-b]pyridine can be coupled with different arylboronic acids to generate a library of derivatives. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. mdpi.com The use of highly active dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki reaction, allowing for the coupling of even challenging substrates like unactivated aryl chlorides. nih.govnih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction for a Dichloropyrimidine Derivative mdpi.com

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60

Reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with phenylboronic acid using Pd(PPh₃)₄ catalyst.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is valuable for introducing alkynyl moieties onto the pyrazolo[3,4-b]pyridine nucleus, which can then serve as handles for further transformations.

A key application of Sonogashira-type coupling in this context is in cascade reactions for the synthesis of the fused ring system itself. For example, a palladium and copper-catalyzed Sonogashira coupling followed by a cyclization of N-propargyl sulfonylhydrazones has been established for the synthesis of pyrazoles. researchgate.net In a more direct application to the pyrazolo[3,4-b]pyridine system, Sonogashira coupling can be used to introduce an alkyne which then participates in an intramolecular annulation to form the pyridine ring. nih.gov This approach has been used to functionalize halogenated pyrazolo[3,4-b]pyridines, demonstrating the utility of the resulting products as platforms for further diversification through subsequent coupling reactions. nih.gov

Table 2: Examples of Post-Cyclization Functionalization via Cross-Coupling nih.gov

Coupling ReactionProductYield (%)
SuzukiArylated pyrazolo[3,4-b]pyridineGood
SonogashiraAlkynylated pyrazolo[3,4-b]pyridineGood
HeckAlkenylated pyrazolo[3,4-b]pyridineGood

Reactions performed on an iodine-functionalized pyrazolo[3,4-b]pyridine product.

Modern Synthetic Enhancements

Recent advancements in synthetic methodologies have focused on improving the efficiency, environmental friendliness, and scope of pyrazolo[3,4-b]pyridine synthesis. nih.govresearchgate.net These enhancements include the use of novel catalysts, alternative energy sources, and multi-component reactions.

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic routes. This includes the use of greener solvents, such as glycerol, and solvent-free reaction conditions. nih.gov The use of low-toxicity and readily available catalysts, like ZrCl₄, is also being explored. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool to accelerate reaction rates and often improve yields in the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net This technique can significantly reduce reaction times compared to conventional heating methods. nih.gov

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains significant portions of all the reactants, are highly efficient for building molecular complexity. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines has benefited from the development of MCRs, which can streamline the synthetic process and reduce waste. researchgate.net

Nanocatalysts: The use of nanocatalysts is a growing area in the synthesis of heterocyclic compounds. researchgate.net These catalysts can offer high activity and selectivity, and their heterogeneous nature can facilitate easier separation and recycling, contributing to more sustainable processes.

Table 3: Comparison of Synthetic Methods for 1H-1,2,3-Triazole Synthesis nih.gov

MethodReaction TimeYieldPurity
Conventional HeatingLongerVariableGood
Microwave HeatingShorterOften HigherGood
Solvent-FreeVariableVariableGood
Glycerol SolventVariableVariableGood

A comparative study of CuAAC reactions, highlighting the benefits of microwave-assisted synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under milder conditions than conventional heating. researchgate.netacademie-sciences.fr This technology has been successfully applied to the synthesis of the pyrazolo[3,4-b]pyridine scaffold.

A notable example involves the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine, formaldehyde (B43269) (paraformaldehyde), and β-diketones under microwave irradiation. rsc.org This reaction, conducted in an aqueous medium with Indium(III) chloride (InCl₃) as a catalyst, provides good to excellent yields of the corresponding pyrazolo[3,4-b]pyridine derivatives. rsc.org The use of microwave heating significantly reduces reaction times compared to traditional methods.

Another efficient microwave-assisted protocol utilizes potassium bisulfate (KHSO₄) as a reusable green catalyst under solvent-free conditions. researchgate.net This method demonstrates the synergy between microwave activation and green chemistry principles, offering high efficiency and easier work-up. researchgate.net The coupling of microwave activation with solvent-free or aqueous conditions represents a substantial improvement in the synthesis of these heterocycles, leading to faster, cleaner reactions and better yields. researchgate.netrsc.org

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

ReactantsCatalystConditionsProductYieldReference
3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Paraformaldehyde, AcetylacetoneInCl₃Microwave, Water4,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehydeGood rsc.org
3-Methyl-1-phenyl-1H-pyrazol-5-amine, α,β-Unsaturated KetonesNoneIonic Liquid, Microwave3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridinesHigh researchgate.net
3-Methyl-1-phenyl-1H-pyrazol-5-amine, DiketonesKHSO₄Microwave, Solvent-free3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridinesHigh researchgate.net

Solvent-Free and Green Chemistry Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. rasayanjournal.co.incu.edu.eg For the synthesis of pyrazolo[3,4-b]pyridines, solvent-free and other green protocols offer significant environmental and economic advantages. researchgate.netcu.edu.eg

Solvent-free reactions, sometimes referred to as "grinding chemistry," can be performed by thoroughly grinding reactants together in a mortar with a pestle, often with a catalyst. cu.edu.eg This mechanical activation provides the energy for the reaction to proceed, eliminating the need for potentially toxic organic solvents and simplifying product purification. rasayanjournal.co.incu.edu.eg

A prime example is the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using KHSO₄ as a recyclable catalyst under solvent-free microwave irradiation. researchgate.net This approach is noted for its high efficiency, mild reaction conditions, and easier work-up. researchgate.net Similarly, grinding methods have been employed for the synthesis of various nitrogen-containing heterocycles, demonstrating higher yields and shorter reaction times compared to conventional in-solvent procedures. cu.edu.eg The use of water as a solvent, especially when coupled with microwave heating, also represents a green alternative for synthesizing pyrazolo[3,4-b]pyridine derivatives. rsc.orgcolab.ws

Table 2: Green Chemistry Approaches for Pyrazolo[3,4-b]pyridine Synthesis

MethodKey FeaturesAdvantagesReference
Solvent-free SynthesisUse of KHSO₄ catalyst, microwave irradiationEnvironmentally benign, high yields, easy work-up, reusable catalyst researchgate.net
Aqueous SynthesisUse of InCl₃ catalyst, microwave irradiationAvoids hazardous organic solvents, good to excellent yields rsc.org
Grinding Method (Mechanochemistry)Solvent-free, mechanical activationClean reactions, rapid, simple separation and purification rasayanjournal.co.incu.edu.eg

One-Pot Multicomponent Reaction (MCR) Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates structural features from each reactant. nih.gov This approach offers numerous advantages, including operational simplicity, synthetic convergence, atom economy, and the ability to rapidly generate libraries of complex molecules from simple starting materials. nih.govrsc.org

The synthesis of the pyrazolo[3,4-b]pyridine core is well-suited to MCR strategies. A prominent method involves the condensation of a 5-aminopyrazole, an aldehyde, and a β-diketone or other active methylene (B1212753) compound. rsc.org For instance, 3-methyl-1-phenyl-1H-pyrazol-5-amine, formaldehyde, and various β-diketones can be reacted in a one-pot fashion to yield substituted pyrazolo[3,4-b]pyridines. rsc.org These reactions are often facilitated by catalysts and can be accelerated by microwave irradiation. rsc.orgcolab.ws

The versatility of MCRs allows for the synthesis of a wide range of derivatives by simply varying the starting components. While the strategy is broadly applicable to many heterocyclic systems, its application to pyrazolo[3,4-b]pyridines provides a powerful tool for creating structural diversity. nih.govnih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of the synthesis of substituted pyrazolo[3,4-b]pyridines, as the relative positions of substituents significantly influence the molecule's properties. nih.gov The synthetic strategy employed—either annelating a pyridine ring onto a pre-existing pyrazole or forming a pyrazole ring on a pyridine precursor—largely dictates the regiochemical outcome. nih.gov

Most syntheses of 1H-pyrazolo[3,4-b]pyridines start with a substituted 3- or 5-aminopyrazole which acts as a nucleophile, reacting with a 1,3-bielectrophile to form the pyridine ring. nih.gov The regioselectivity of this cyclization depends on the nature of the electrophile. For example, in the reaction between 5-aminopyrazoles and unsymmetrical β-diketones like 1,1,1-trifluoropentane-2,4-dione, the reaction proceeds with high regioselectivity. The more electrophilic carbonyl group (the one attached to the CF₃ group) reacts first with the pyrazole's endocyclic nitrogen, and the less electrophilic carbonyl reacts with the exocyclic amino group. nih.gov This results in the CF₃ group being located at the 4-position of the final pyrazolo[3,4-b]pyridine ring. nih.gov

Similarly, in Michael addition reactions using α,β-unsaturated ketones, the nucleophilic C4 carbon of the pyrazole ring is believed to attack the β-carbon of the unsaturated system first, followed by cyclization involving the amino group and the carbonyl carbon. nih.gov The precise regiochemical outcome can be confirmed using spectroscopic techniques like 2D-NMR (NOESY, HMBC) and supported by computational methods such as DFT calculations. cdnsciencepub.comrsc.org While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazolo[3,4-b]pyridine core itself, it becomes important when chiral centers are introduced in the substituents or during the synthesis of hydrogenated derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

Tautomeric Equilibrium and Stability Investigations

Pyrazolo[3,4-b]pyridines inherently exhibit tautomerism, existing as two possible isomers: the 1H- and 2H-forms. nih.govresearchgate.net The position of the proton on the pyrazole (B372694) ring nitrogen is crucial in determining the specific tautomer. The 1H-pyrazolo[3,4-b]pyridine isomer is the focus of this article.

Determining the relative stability and equilibrium ratio of tautomers is a significant challenge in heterocyclic chemistry. Quantum mechanical calculations serve as a powerful tool for these investigations. While specific AM1 calculations for 4-Methyl-1H-pyrazolo[3,4-b]pyridine are not detailed in the surveyed literature, the methodology is well-established for analogous systems. For instance, a combination of quantum mechanical calculations and molecular dynamics simulations has been successfully used to determine the tautomeric ratio of 4-(5)-methylimidazole in solution, yielding results that align well with experimental findings. nih.gov Such computational approaches calculate the ground-state energies of the different tautomeric forms (in this case, the 1H- and 2H-isomers), allowing for a prediction of their relative populations at equilibrium. These calculations are fundamental to understanding the predominant form of the molecule under various conditions.

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is indispensable for the structural elucidation of this compound and its derivatives.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. Analysis of ¹H, ¹³C, and, for specific derivatives, ³¹P nuclei are all employed to build a complete structural picture.

The ¹H NMR spectrum provides distinct signals for each chemically unique proton in the molecule. For this compound, the spectrum is expected to show signals for the methyl group protons, the aromatic protons on the pyridine (B92270) and pyrazole rings, and the N-H proton of the pyrazole. While direct experimental data for this specific compound is not widely published, a representative spectrum can be inferred from data on parent compounds and related derivatives. researchgate.netresearchgate.net The methyl group at position 4 typically appears as a singlet in the upfield region. The aromatic protons on the fused ring system exhibit characteristic shifts and coupling patterns that are invaluable for structural confirmation.

Interactive Table: Representative ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (at C4)~2.5Singlet
H5~7.1Doublet
H6~8.4Doublet
H3~8.1Singlet
NH (at N1)>10.0Broad Singlet

Note: This table presents predicted values based on analogous structures. Actual experimental values may vary.

Interactive Table: Representative ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃~21
C4~148
C5~120
C6~150
C3~135
C3a~115
C7a~145

Note: This table presents predicted values based on analogous structures. Actual experimental values may vary.

³¹P NMR is a specialized technique crucial for characterizing organophosphorus compounds. In the context of pyrazolopyridines, this analysis is applied to phosphoramidate (B1195095) derivatives, which are synthesized for various biomedical applications. krishisanskriti.org The synthesis involves a nucleophilic aromatic substitution reaction, typically reacting a 4-chloro-substituted pyrazolo[3,4-b]pyridine precursor with an aminoalkylphosphoramidate. semanticscholar.orgresearchgate.net

The resulting 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives are then analyzed using ³¹P NMR. Research shows that these compounds exhibit a characteristic single signal in their proton-decoupled ³¹P NMR spectra, typically found in the region between 7.01 and 7.60 ppm, which is typical for phosphoramidates. semanticscholar.org This analysis confirms the successful incorporation of the phosphoramidate group onto the pyrazolopyridine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex heterocyclic systems. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity within the molecule.

For a series of substituted pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolo[3,4-b]pyridines, the concerted application of HMQC and HMBC experiments allowed for the complete assignment of their ¹H and ¹³C NMR spectra. nih.gov In the study of various 1H-pyrazolo[3,4-b]pyridine derivatives, 2D NMR techniques were essential for distinguishing between N-1 and N-2 regioisomers. researchgate.net

For instance, in the ¹H NMR spectrum of a representative 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine, distinct singlets for the methyl groups at positions 4 and 6 were observed at δ 2.44 and 2.82 ppm, respectively. researchgate.net The proton at position 5 of the pyrazolo[3,4-b]pyridine nucleus appeared as a sharp singlet at δ 7.03 ppm. researchgate.net Similarly, for novel 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, the methyl group at C-6 gives a characteristic singlet in the ¹H NMR spectra around δ 2.8 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[3,4-b]pyridine Derivatives

Compound/FragmentH-3H-54-CH₃6-CH₃Aromatic ProtonsReference
1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine-7.03 (s)2.44 (s)2.82 (s)7.48-7.54 (m) researchgate.net
4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (general)7.26-7.36 (s)7.89-8.48 (s)-2.79-2.88 (s)- mdpi.com

Note: 's' denotes singlet, 'm' denotes multiplet. The specific substitution pattern influences the exact chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups and vibrational modes within a molecule. For pyrazolo[3,4-b]pyridine derivatives, IR spectra provide characteristic absorption bands. In a study of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives, strong absorptions for the P=O group were observed between 1263-1269 cm⁻¹, while P-O stretching appeared around 978-990 cm⁻¹. researchgate.net The C=O group absorption was found in the range of 1663-1680 cm⁻¹, and N-H bands were observed in the 3199-3435 cm⁻¹ region. researchgate.net For other synthesized pyrazolo[3,4-b]pyridines, the characterization was also supported by IR spectroscopy, confirming the presence of key functional groups. researchgate.net

Table 2: Characteristic IR Absorption Bands for a 1H-Pyrazolo[3,4-b]pyridine Phosphoramidate Derivative

Functional GroupWavenumber (cm⁻¹)Reference
N-H3199-3435 researchgate.net
C=O1663-1680 researchgate.net
P=O1263-1269 researchgate.net
P-O978-990 researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is fundamental for determining the molecular weight and fragmentation pattern of compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized molecules.

The mass spectra of several pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines revealed that fragmentation is often initiated by the loss of a CO molecule (m/z 28), followed by the elimination of other fragments like halogens or halogen acids. sigmaaldrich.com For a series of 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives, HRMS was used to confirm their composition, with the calculated m/z values for [M+H]⁺ ions matching the experimentally determined values. researchgate.netsemanticscholar.org Similarly, the structures of novel pyrazolo[4,3-b]pyridines were confirmed by HRMS. nih.gov The characterization of two pyrazolo[3,4-b]pyridine derivatives, 4a and 4b, was also accomplished using HRMS. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption bands are related to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline compound.

Single Crystal X-ray Diffraction Studies

The crystal structure of a 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivative has been solved by X-ray diffraction, revealing a network of intermolecular interactions involving the phosphoramidate groups. researchgate.net In another study, two pyrazolo[3,4-b]pyridine derivatives, designated as 4a and 4b, were successfully grown and their structures determined by single-crystal X-ray crystallography. nih.gov Compound 4a crystallized in a monoclinic system with the space group P2₁/n, while compound 4b crystallized in a triclinic system with the space group P-1. nih.gov The structures of newly synthesized pyrazolo[4,3-b]pyridines have also been unequivocally confirmed by single-crystal X-ray analysis. nih.gov

Table 3: Crystallographic Data for a Representative Pyrazolo[3,4-b]pyridine Derivative (Compound 4b)

ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov

Intermolecular Interactions and Packing Analysis (e.g., Hirshfeld Surface Analysis)

For a 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a related heterocyclic system, Hirshfeld surface analysis revealed that H···H contacts contributed most significantly to the surface (48.2%). nih.gov Other important interactions included C···H/H···C (23.9%) and N···H/H···N (17.4%) contacts. nih.gov In another example, the Hirshfeld surface analysis of a pyrazolo[3,4-g]isoquinoline derivative showed the importance of intermolecular hydrogen bonding in the crystal packing. acs.org This type of analysis helps in understanding the supramolecular architecture of these compounds.

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Interaction TypeContribution (%)Reference
H···H48.2 nih.gov
C···H/H···C23.9 nih.gov
N···H/H···N17.4 nih.gov
O···H/H···O5.3 nih.gov
C···N/N···C2.6 nih.gov
C···C2.2 nih.gov
C···O/O···C0.5 nih.gov

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of the pyrazolo[3,4-b]pyridine scaffold. These methods elucidate the electronic structure, stability, and reactivity of the molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying pyrazolopyridine derivatives. nih.gov Researchers employ DFT to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. For instance, studies on related heterocyclic systems have utilized DFT at levels like B3LYP/6-311G** to explore reaction mechanisms and optimize intermediate structures. researchgate.net

These calculations provide critical electronic and geometric parameters, such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation. scispace.com The distribution of electron density, calculated through DFT, helps in identifying the charge distribution across the molecule, which influences how it interacts with biological targets. researchgate.net Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data to validate the computed structure. researchgate.netnih.gov The choice of functional, such as B3LYP, CAM-B3LYP, or B3PW91, and the basis set, like 6-31+G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.netsciencepg.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

FMO analysis for pyrazolo[3,4-b]pyridine derivatives reveals key aspects of their reactivity and electronic behavior. imperial.ac.uk In one study on a related pyridylpyrazole complex, DFT calculations showed that the HOMO was predominantly located on the metal center and associated ligands, while the LUMO was centered on the pyridylpyrazole (PyPzH) moiety, indicating its role as an electron acceptor. scispace.com This separation of frontier orbitals is crucial for understanding metal-to-ligand charge transfer (MLCT) bands observed in UV-Vis spectra. scispace.com The spatial distribution and energy of these orbitals dictate how the molecule will interact with other molecules, including biological receptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter derived from FMO analysis. researchgate.net This energy gap is an indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

For pyrazolo[3,4-b]pyridine derivatives, the HOMO-LUMO gap is analyzed to predict their potential as bioactive molecules. sciencepg.com For example, a smaller energy gap can be associated with enhanced biological activity in certain contexts. Time-dependent DFT (TD-DFT) calculations are often used to correlate the HOMO-LUMO gap with the electronic absorption spectra (UV-Vis) of the compounds, providing a theoretical basis for the observed electronic transitions. researchgate.netsciencepg.com These calculations help in understanding the electronic properties and potential applications of these compounds in materials science and medicinal chemistry.

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting ligand-protein interactions and guiding the optimization of lead compounds.

For 1H-pyrazolo[3,4-b]pyridine derivatives, which are often developed as kinase inhibitors, molecular docking is used to predict their binding mode within the ATP-binding site of target kinases. nih.govnih.govnih.gov These simulations provide detailed, three-dimensional models of how the ligand fits into the active site.

Key interactions identified through docking studies include:

Hydrogen Bonds: Formation of hydrogen bonds with specific amino acid residues in the kinase hinge region is a hallmark of many kinase inhibitors. For example, derivatives have been shown to form hydrogen bonds with residues like K1150 and E1210 in the kinase domain of Anaplastic Lymphoma Kinase (ALK). nih.gov

Hydrophobic Interactions: The pyrazolopyridine core and its substituents often engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Docking studies have successfully rationalized the structure-activity relationships of these compounds. For instance, in the development of inhibitors for TANK-binding kinase 1 (TBK1), docking revealed a binding model similar to that of known inhibitors, guiding the modification of different parts of the molecule to improve potency. nih.gov Similarly, studies targeting Fibroblast Growth Factor Receptors (FGFR) and other kinases have relied on docking to understand how substitutions on the pyrazolopyridine scaffold affect binding and selectivity. nih.govresearchgate.net

Predicted Ligand-Protein Interactions for 1H-Pyrazolo[3,4-b]pyridine Derivatives
Target ProteinInteracting Amino Acid ResiduesType of InteractionSource
ALK-L1196MM1196, K1150, E1210Favorable interaction, Hydrogen bonding nih.gov
TBK1(Binding model compared to URMC-099)General Binding Mode nih.gov
PDK1Critical amino acid residues in the binding siteStrong interactions researchgate.net

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target protein. These scores, often expressed in units of energy (e.g., kcal/mol), provide a rank-ordering of different compounds, helping to prioritize which ones to synthesize and test experimentally. A lower (more negative) docking score generally indicates a more favorable binding interaction.

The binding affinities predicted by docking are often correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀). For 1H-pyrazolo[3,4-b]pyridine derivatives, a strong correlation between favorable docking scores and potent IC₅₀ values has been observed in numerous studies. For example, a derivative identified as a potent inhibitor of the ALK-L1196M mutant showed exceptional enzymatic activity (IC₅₀ < 0.5 nM), which was rationalized by its favorable interactions in the binding pocket as seen in docking simulations. nih.gov Similarly, an optimized TBK1 inhibitor emerged from a design strategy informed by docking, achieving a remarkable IC₅₀ value of 0.2 nM. nih.gov These findings underscore the predictive power of combining molecular docking with SAR studies to design highly potent enzyme inhibitors. researchgate.net

Reported Binding Affinities for 1H-Pyrazolo[3,4-b]pyridine Derivatives
Compound ClassTargetReported IC₅₀Source
1H-pyrazolo[3,4-b]pyridine derivative (10g)ALK-L1196M<0.5 nM nih.gov
1H-pyrazolo[3,4-b]pyridine derivative (15y)TBK10.2 nM nih.gov
Imidazol-pyrazole hybrid (9g)EGFR0.11 ± 0.02 μM researchgate.net
Imidazol-pyrazole hybrid (9h)FabH2.6 μM researchgate.net

Structure-Activity Relationship (SAR) Elucidation

The systematic investigation of how modifications to the 4-methyl-1H-pyrazolo[3,4-b]pyridine scaffold influence its biological activity is known as Structure-Activity Relationship (SAR) elucidation. This process is fundamental to optimizing lead compounds into potent and selective drug candidates.

Rational drug design strategies, particularly Computer-Aided Drug Design (CADD), have been instrumental in the development of novel inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov These strategies leverage computational power to model the interaction between a ligand and its target protein, guiding the synthesis of more effective compounds.

One prominent approach is Structure-Based Drug Design (SBDD) , which has been successfully applied to discover potent TANK-binding kinase 1 (TBK1) inhibitors. nih.gov By analyzing the binding mode of initial hit compounds within the TBK1 active site, researchers used CADD to guide modifications, leading to the discovery of derivatives with significantly improved potency. nih.gov For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors through several rounds of optimization guided by rational design, resulting in compound 15y with an IC₅₀ value of 0.2 nM. nih.gov

Similarly, in the pursuit of Tropomyosin receptor kinase (TRK) inhibitors, CADD and a rational drug design strategy known as scaffold hopping were employed. nih.gov This led to the synthesis of 38 novel TRKA inhibitors built around the pyrazolo[3,4-b]pyridine core, with many exhibiting nanomolar inhibitory activities. nih.govrsc.org The design process also involved using structure-based modeling tools to rationalize the anticancer activity of potent compounds. researchgate.net

Table 1: Examples of Rationally Designed Pyrazolo[3,4-b]pyridine Derivatives and Their Activities

Compound Target Design Strategy Activity (IC₅₀)
15y TBK1 CADD, SBDD 0.2 nM nih.gov
C03 TRKA CADD, Scaffold Hopping 56 nM nih.govrsc.org
C09 TRKA CADD, Scaffold Hopping 57 nM nih.gov
C10 TRKA CADD, Scaffold Hopping 26 nM nih.gov
8b HCT-116 Cancer Cell Line Structure-Based Modeling 2.3 µmol researchgate.net

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 1H-pyrazolo[3,4-b]pyridine scaffold, several key pharmacophoric features have been identified through various studies.

Molecular docking studies have revealed the specific interactions that underpin the inhibitory activity of these compounds. For TRK inhibitors, the pyrazolo portion of the scaffold is considered a crucial hydrogen bond center, while the pyridine (B92270) ring engages in π–π stacking interactions with a phenylalanine residue (Phe589) in the kinase's binding site. nih.gov

In the development of TBK1 inhibitors, the design strategy fixed a methylpiperazine fragment in the solvent-exposed region and systematically investigated the structure of an indole (B1671886) ring extending toward the DFG (Asp-Phe-Gly) motif of the kinase. nih.gov This highlights the importance of specific substituents at defined vectors around the core scaffold to achieve potent inhibition. The pyrazolo[3,4-b]pyridine core itself serves as a rigid anchor from which these crucial interacting moieties can be optimally positioned. nih.gov The unique structural features of these derivatives are key to their interactions with specific biological targets, which has spurred the discovery of novel drug candidates. researchgate.net

Bioisosteric replacement involves substituting one part of a molecule with a chemically different group that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. This strategy has been a key component of rational drug design for this scaffold.

A clear example is the use of a scaffold hopping approach. In the development of inhibitors for mitogen-activated protein kinase kinase 4 (MKK4), researchers started from the known BRAFV600E inhibitor Vemurafenib , which contains a 1H-pyrrolo[2,3-b]pyridine core. nih.gov By replacing this core with a bioisosteric 1H-pyrazolo[3,4-b]pyridine scaffold, they successfully developed a new class of MKK4 inhibitors. nih.gov A similar scaffold hopping strategy was used to identify novel TRK inhibitors. nih.gov

In another study targeting TBK1, researchers attempted to apply a fragment splicing strategy by replacing an indole ring at the R₂ position with 1–3 carbon-length alkylamino fragments. nih.gov Although in this particular instance the resulting compounds did not show significant inhibitory activity, it demonstrates the application of bioisosteric replacement as a method to explore the chemical space around the pyrazolo[3,4-b]pyridine core. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical descriptions that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of the molecules, such as the shape and electrostatic fields.

A 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters to rationalize the relationship between their structure and their affinity for the A₁ adenosine (B11128) receptor (A₁AR). acs.org The study aimed to understand the structural requirements for high affinity and selectivity. The resulting model was built from compounds belonging to different classes of known A₁AR antagonists. acs.org This approach helps in predicting the affinity of new, unsynthesized compounds and guides future design efforts to create more potent and selective A₁AR antagonists. acs.org The study successfully identified derivatives with high affinity, such as the methyl ester 2h and the isopropyl ester 5h , which exhibited Kᵢ values of 6 and 7 nM, respectively. acs.org

Table 2: A₁ Adenosine Receptor Affinity for select Pyrazolo[3,4-b]pyridine Derivatives

Compound R Group at position 4 Kᵢ (nM)
2h p-methoxyphenylethylamino 6 acs.org

| 5h | p-methoxyphenylethylamino | 7 acs.org |

Pre Clinical Pharmacological Investigations and Mechanistic Insights

Enzyme Inhibition and Modulation Studies

Derivatives of the 4-methyl-1H-pyrazolo[3,4-b]pyridine core structure have been systematically evaluated for their inhibitory effects against several key enzyme families.

Kinase Inhibitory Activity

The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against a wide array of kinases. nih.gov

TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator in innate immunity signaling pathways. Through structure-activity relationship (SAR) studies, compound 15y emerged as a highly potent inhibitor with a picomolar IC₅₀ value of 0.2 nM, demonstrating significant selectivity. nih.gov This compound effectively suppressed the TBK1 downstream interferon signaling pathway in cellular assays. nih.gov

Cyclin-Dependent Kinases (CDK1, CDK8): The 1H-pyrazolo[3,4-b]pyridine structure has yielded potent and selective inhibitors of cyclin-dependent kinases. Specifically, the compound BMS-265246 was identified as a selective inhibitor of CDK1/Cyclin B and CDK2/Cyclin E with IC₅₀ values of 6 nM and 9 nM, respectively. nih.gov The solid-state structure of a closely related analogue bound to CDK2 confirmed that the inhibitor occupies the ATP purine (B94841) binding site. nih.gov Furthermore, the broader pyrazolopyridine class has been explored for CDK8 inhibition, a kinase implicated in transcriptional regulation and cancer. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases, which are important targets in cancer therapy. nih.govnih.gov Compound 7n , a representative of this series, demonstrated significant antitumor activity in a xenograft model driven by FGFR1, highlighting the potential of this scaffold for targeting FGFR-dependent cancers. nih.gov The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain. nih.gov

c-Met: The pyrazolo[3,4-b]pyridine scaffold is considered a privileged template for developing inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in oncogenesis. nih.gov A new series of derivatives, including compounds 5a and 5b , exhibited potent enzymatic inhibition of c-Met with IC₅₀ values of 4.27 nM and 7.95 nM, respectively. nih.gov These compounds also displayed significant antiproliferative activity against c-Met driven cancer cell lines. nih.gov

B-Raf: A novel series of pyrazolopyridine inhibitors targeting the constitutively active B-RafV600E mutant kinase has been developed. Through structure-based design, 3-methoxy pyrazolopyridines like compounds 17 and 19 were identified as potent and orally bioavailable inhibitors that showed significant tumor growth inhibition in a B-RafV600E driven colon cancer xenograft model. nih.gov

AKT (Protein Kinase B): While direct inhibition studies are limited, a novel 1H-pyrazolo[3,4-b]pyridine-based inhibitor of lysine (B10760008) demethylase 5B (KDM5B), compound 11ad , was found to perturb the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway in prostate cancer cells. This suggests an indirect modulatory role on this critical cell survival pathway.

Janus Kinase (JAK): The broader pyrazole-pyridine chemical space has been explored for inhibitors of the JAK family of tyrosine kinases. While specific data for this compound is not prominent, related structures like 6-amino-1H-pyrazolo[3,4-d]pyrimidines are developed as JAK kinase inhibitors, indicating the potential of the fused heterocyclic system to target this pathway.

Colony-Stimulating Factor 1 Receptor (CSF1R), Human Epidermal Growth Factor Receptor 2 (HER2), MEK2, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA): Based on the reviewed literature, no specific preclinical data on the direct inhibitory activity of this compound against CSF1R, HER2, MEK2, or PDGFRA was identified. Research on CSF1R and HER2 inhibitors has focused on related but distinct heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. nih.govnih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Target KinaseCompoundIC₅₀ (nM)Reference
TBK115y0.2 nih.gov
CDK1/Cyclin BBMS-2652466 nih.gov
CDK2/Cyclin EBMS-2652469 nih.gov
FGFR14a0.3 nih.gov
c-Met5a4.27 nih.gov
c-Met5b7.95 nih.gov

Carbonic Anhydrase (CA) Inhibition

Investigations into the carbonic anhydrase inhibitory potential of pyrazolopyridines have been conducted. However, these studies have primarily focused on the pyrazolo[4,3-c]pyridine sulfonamide isomer. This series has produced compounds with inhibitory activity against various human CA isoforms, including hCA I, II, IX, and XII. No specific inhibitory data against carbonic anhydrase for the this compound scaffold was found in the reviewed scientific literature.

Phosphodiesterase 4 (PDE4) Inhibition

The 1H-pyrazolo[3,4-b]pyridine nucleus has been identified as a scaffold for the development of inhibitors targeting phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which has a broad range of anti-inflammatory effects. Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and patented for their potential use in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

A series of 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). This enzyme is implicated in a variety of cellular processes, including metabolism, cell signaling, and apoptosis. The discovery of potent GSK-3 inhibitors from this chemical class highlights another significant therapeutic avenue for the pyrazolo[3,4-b]pyridine scaffold.

DNA Topoisomerase Interactions

A review of the available scientific literature did not yield any studies demonstrating direct interactions or inhibitory activity of compounds with the this compound core against DNA topoisomerases. Research into topoisomerase inhibition has explored other heterocyclic systems, but this specific scaffold has not been identified as a topoisomerase inhibitor in the surveyed data.

Receptor Ligand and Modulator Studies

Beyond enzyme inhibition, derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated for their ability to bind to and modulate the function of specific cellular receptors.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): A significant area of research has been the development of 1H-pyrazolo[3,4-b]pyridines as allosteric modulators of mGluR5. This receptor is an attractive therapeutic target for neurological and psychiatric disorders. Compounds from this class have been identified as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), demonstrating the versatility of the scaffold in fine-tuning receptor activity.

β-Amyloid Plaques: In the context of Alzheimer's disease, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their affinity to β-amyloid plaques. Certain compounds within this series demonstrated high and selective binding to amyloid plaques in brain tissue from Alzheimer's disease patients, suggesting their potential as probes for diagnostic imaging or as a structural basis for developing therapeutics targeting amyloid pathology. mdpi.com

Metabotropic Glutamate Receptor 5 (mGluR5) Positive and Negative Allosteric Modulation (PAMs, NAMs)

The 1H-pyrazolo[3,4-b]pyridine structure has been identified as a novel and promising chemotype for the development of metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs). nih.gov These modulators enhance the receptor's response to the endogenous ligand, glutamate, a mechanism considered a potential therapeutic strategy for schizophrenia. nih.gov

Researchers have developed a series of 1H-pyrazolo[3,4-b]pyridine analogues that demonstrate submicromolar PAM activity without possessing inherent agonist effects on the mGluR5 receptor. nih.gov Structure-activity relationship (SAR) studies led to the identification of a potent mGluR5 PAM, known as compound 31 (BMT-145027) , which represents a significant advancement from this chemical series. nih.gov Binding studies suggest that this class of compounds does not interact with the common mGluR5 allosteric sites recognized by molecules like MPEP. nih.gov

While the pyrazolo[3,4-b]pyridine core is noted for PAM activity, related structures like pyrazolopyrazines have been explored as mGluR5 negative allosteric modulators (NAMs). nih.govnih.gov

Adenosine (B11128) Receptor Affinity

The 1H-pyrazolo[3,4-b]pyridine scaffold has been shown to be a source of potent ligands for adenosine receptors, particularly the A1 subtype. A comprehensive review of the scaffold's applications highlighted a specific derivative, compound 70 , which demonstrates high and selective affinity for the A1-adenosine receptor (A1AR) over the A2A and A3 subtypes. nih.gov In a separate study, a derivative identified as 4-(2-phenethyl)amino 1-phenylethyl pyrazolo[3,4-b]pyridine was also noted as a ligand for the A1 receptor. nih.gov This contrasts with related but structurally distinct heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyridines, which have also been investigated for adenosine receptor affinity. nih.govchemrxiv.org

Selective Serotonin (B10506) Reuptake Inhibition

In the reviewed scientific literature, no significant data was found regarding the activity of this compound or its close derivatives as selective serotonin reuptake inhibitors.

Corticotropin-Releasing Factor (CRF) Receptor Antagonism

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent antagonists of the corticotropin-releasing factor type 1 (CRF1) receptor, a target for treatments of stress-related disorders. nih.govresearchgate.net A specific tricyclic molecule, compound 72 , which is based on the pyrazolo[3,4-b]pyridine framework, potently binds to the CRF1 receptor with a high affinity, reflected by a Ki value of 2.9 nM. nih.gov Furthermore, this compound effectively inhibits the release of the adrenocorticotropic hormone (ACTH) in rat pituitary cell cultures, with an IC50 value of 6.8 nM, underscoring its functional antagonism at this key receptor in the stress response pathway. nih.gov

Pharmacological Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Compound/SeriesTargetActivity TypeKey FindingsReference
Compound 31 (BMT-145027)mGluR5PAMPotent, pure PAM with submicromolar activity. nih.gov
Compound 70A1 Adenosine ReceptorAntagonistHigh and selective binding affinity for A1AR. nih.gov
Compound 72CRF1 ReceptorAntagonistPotent binding (Ki = 2.9 nM) and functional inhibition (IC50 = 6.8 nM). nih.gov

Cellular and In Vitro Efficacy Assessments

The therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine scaffold extends to oncology, where its derivatives have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.

Antiproliferative and Cytotoxic Activities against Various Cancer Cell Lines (e.g., HeLa, A549, MCF-7, HepG2, A172, U87MG, A375, A2058, Panc0504)

The 1H-pyrazolo[3,4-b]pyridine core is a key component in compounds designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.govnih.gov This inhibitory action often translates to potent anticancer activity.

HeLa (Cervical Cancer): A derivative, compound 9a , exhibited high anticancer activity with an IC50 value of 2.59 µM. nih.gov Another polyfunctionalized derivative, compound 50 , also showed noticeable in vitro activity against HeLa cells. url.edu

A549 (Lung Carcinoma): Compound 50 was also tested against the A549 cell line, demonstrating its potential as an antiproliferative agent. url.edu

MCF-7 (Breast Cancer): Pyrazolo[3,4-b]pyridine derivatives have shown significant, selective cytotoxic activity against the ERα-dependent MCF-7 cell line. nih.gov Specifically, compounds 17 and 19 displayed remarkable potency with IC50 values of 5.98 µM and 5.61 µM, respectively. nih.gov

Glioblastoma and Melanoma Lines (A172, U87MG, A375, A2058): A potent TBK1 inhibitor based on the 1H-pyrazolo[3,4-b]pyridine scaffold, compound 15y , exhibited micromolar antiproliferative effects against glioblastoma (A172, U87MG) and melanoma (A375, A2058) cell lines. acs.org

Pancreatic Cancer (Panc0504): The same TBK1 inhibitor, compound 15y, also showed antiproliferative activity against the Panc0504 pancreatic cancer cell line. acs.org

Data on the cytotoxic effects against the HepG2 (liver carcinoma) cell line for a confirmed 1H-pyrazolo[3,4-b]pyridine fused ring system was not specified in the reviewed literature, though related pyrazole-pyridine conjugates have been studied. nih.gov

Antiproliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical Cancer9a2.59 nih.gov
A549Lung Carcinoma50Activity noted url.edu
MCF-7Breast Cancer175.98 nih.gov
195.61 nih.gov
A172Glioblastoma15yMicromolar effect acs.org
U87MGGlioblastoma15yMicromolar effect acs.org
A375Melanoma15yMicromolar effect acs.org
A2058Melanoma15yMicromolar effect acs.org
Panc0504Pancreatic Cancer15yMicromolar effect acs.org

Modulation of Intracellular Signaling Pathways (e.g., IFN signaling downstream of TBK1)

The 1H-pyrazolo[3,4-b]pyridine scaffold has been instrumental in developing highly potent and selective inhibitors of TANK-binding kinase 1 (TBK1). acs.org TBK1 is a noncanonical IKK kinase that plays a crucial role in innate immunity signaling pathways and has emerged as a therapeutic target in both autoimmune diseases and cancer. acs.org

Through rational drug design and optimization, compound 15y was identified as an exceptionally potent TBK1 inhibitor with an IC50 value of just 0.2 nM. acs.org This potent enzymatic inhibition translates to functional cellular effects. Studies using THP-1 and RAW264.7 cell lines demonstrated that compound 15y effectively suppresses the TBK1 downstream interferon (IFN) signaling pathway upon stimulation. acs.org The activation of TBK1 is a critical step for phosphorylating and activating interferon regulatory factors (IRF3/7), which in turn induce the expression of type I interferons and other pro-inflammatory genes. By inhibiting TBK1, these pyrazolo[3,4-b]pyridine derivatives can modulate these critical immune signaling cascades. acs.org

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Antimalarial, Antitrypanosomal)

The pyrazolo[3,4-b]pyridine scaffold is a recurring motif in the development of new antimicrobial agents. While specific studies on the antimicrobial properties of this compound are not extensively detailed in the reviewed literature, research on its derivatives highlights the potential of this chemical class.

Derivatives of pyrazolo[3,4-b]pyridine have been a subject of scientific investigation for their therapeutic potential, including their anti-inflammatory and antimicrobial activities. ontosight.ai For instance, studies on 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine have shown promising results in inhibiting the growth of various bacterial strains, including E. coli and Bacillus subtilis. This suggests that the 4-methyl-pyrazolo[3,4-b]pyridine core can be a viable backbone for the development of new antibacterial agents.

Furthermore, a derivative incorporating the this compound moiety, specifically 2-(2-(this compound-3-yl)diazenyl)-2-cyano-N-(1,3,4-thia-diazol-2-yl)acetamide , has been synthesized in studies exploring new bioactive compounds. researchgate.net Research has also touched upon another derivative, This compound-3,6-diol , in the context of its potential biological activities. ontosight.ai

Anti-inflammatory Properties

The pyrazolo[3,4-b]pyridine core is recognized for its role in the development of compounds with anti-inflammatory potential. The investigation of derivatives of this compound has provided insights into their possible anti-inflammatory mechanisms.

Compounds featuring the pyrazolo[3,4-b]pyridine structure are known to be explored for their therapeutic applications, which include anti-inflammatory effects. ontosight.ai A specific derivative, 3-(6-Chloropyridin-3-yl)-6-(2-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , has been identified in patent literature as a compound with the ability to inhibit or modulate the enzymatic activity of protein kinases. google.com Since protein kinases are key players in inflammatory signaling pathways, their inhibition represents a critical mechanism for controlling inflammation.

The potential for this class of compounds to treat a variety of diseases, including those with an inflammatory component, is noted. google.com However, detailed in vivo or in vitro studies quantifying the specific anti-inflammatory activity of the parent this compound are not extensively covered in the available research.

Neuroprotective and Neuropsychiatric Properties

While the broader class of pyrazolo[3,4-b]pyridines has been investigated for effects on the central nervous system, specific data on the neuroprotective and neuropsychiatric properties of this compound are limited in the reviewed literature.

Patent documents have described pyrazolopyridine derivatives for their potential in treating a range of conditions, including diseases of the central nervous system. google.com This suggests that the core structure is of interest for neurological applications. One patent, for instance, describes a series of novel heterocycle derivatives, including a 5-chloro-N6-(2,3-dihydro-1H-inden-4-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine-3,6-diamine , which was found to induce the proliferation of dermal papilla cells. epo.org While this is related to hair growth, the exploration of such derivatives indicates the diverse biological activities being investigated for this scaffold.

Direct evidence or dedicated studies on the neuroprotective or neuropsychiatric effects of this compound itself are not prominent in the currently available scientific reports.

Beta-Amyloid Plaque Binding for Diagnostic Probe Development

There is no specific information available in the reviewed literature regarding the investigation of this compound for its binding affinity to beta-amyloid plaques or its development as a diagnostic probe for conditions such as Alzheimer's disease.

Larvicidal Activity

Specific studies detailing the larvicidal activity of this compound against mosquito or other insect larvae were not found in the reviewed scientific literature.

Agrochemical Applications

The following subsection explores the potential use of this compound derivatives in the field of agrochemicals.

Insecticidal Activity

While the broader pyrazole (B372694) and pyrazolo[3,4-b]pyridine classes of compounds are known to be used as agrochemicals, including insecticides, specific data on the insecticidal properties of this compound is not detailed in the provided search results. One study on a related derivative, 2-(2-(this compound-3-yl)diazenyl)-2-cyano-N-(1,3,4-thia-diazol-2-yl)acetamide , mentioned that a different compound in the same study showed insecticidal activity, but did not provide data for this specific molecule. researchgate.net

Fungicidal Activity

The scaffold of this compound has been recognized as a promising framework in the development of novel fungicidal agents. Researchers have synthesized and evaluated a variety of derivatives, demonstrating a range of activities against clinically significant and plant-pathogenic fungi. These investigations have provided valuable insights into the structure-activity relationships (SAR) that govern the antifungal efficacy of this class of compounds.

Detailed Research Findings

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and subsequently tested for their in vitro antifungal activity against two clinically important fungi, Candida albicans and Cryptococcus neoformans. jst.go.jp The findings from these studies have highlighted that the antifungal potency of these compounds can be correlated with their physicochemical properties, specifically their lipophilicity (log P) and dipole moment. jst.go.jp It was observed that compounds with higher log P values and lower dipole moments tended to exhibit more significant antifungal activity. jst.go.jp

In a notable study, a series of novel triazole derivatives incorporating a pyrazole-methoxyl moiety were designed and synthesized with the aim of discovering broad-spectrum antifungal agents. nih.gov A number of these compounds demonstrated excellent in vitro activity against a panel of fungal pathogens, including Candida albicans SC5314 and 10231, Cryptococcus neoformans 32609, Candida glabrata 537, and Candida parapsilosis 22019, with minimum inhibitory concentration (MIC) values ranging from ≤0.125 μg/mL to 0.5 μg/mL. nih.gov Further mechanistic studies revealed that these compounds likely exert their antifungal effect by inhibiting the ergosterol (B1671047) biosynthesis pathway at the level of Erg11, which ultimately leads to the disruption of the fungal cell membrane. nih.gov

Furthermore, research into other related heterocyclic systems has provided complementary evidence for the potential of the pyrazole core in antifungal drug discovery. For instance, new derivatives of pyrazolo[3,4-d]pyridazine have been prepared and evaluated for their antimicrobial properties. nih.gov Certain compounds within this series exhibited high antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, with MICs in the range of 0.31 to <0.0024 mg/mL. nih.gov

In the context of agricultural applications, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized and their fungicidal activities were assessed. nih.gov These compounds showed significant efficacy against several plant-pathogenic fungi, including Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici. nih.gov Notably, at a concentration of 16.7 μg/mL, two compounds demonstrated activity against G. graminis var. tritici that was comparable to the commercial fungicide pyraclostrobin (B128455). nih.gov

The fungicidal potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has also been explored. researchgate.net One compound from this series, 8IIId, was found to be more potent than the commercial fungicide boscalid (B143098) against Valsa mali, with an EC50 value of 1.93 mg L−1 compared to 6.71 mg L−1 for boscalid. researchgate.net Subsequent synthesis of chiral configurations of a related compound, 8Vc, led to the discovery of a derivative with significant antifungal activity against both Valsa mali and Physalospora piricola, with EC50 values of 0.22 and 0.55 mg L−1, respectively. researchgate.net Preliminary mechanistic studies suggested that this compound acts by altering mycelial morphology and increasing the permeability of the cell membrane. researchgate.net

Collectively, these findings underscore the importance of the pyrazolo[3,4-b]pyridine scaffold and its related pyrazole-containing heterocyclic systems as a source of novel and potent antifungal agents for both medical and agricultural applications.

Fungicidal Activity Data

Fungicidal Activity of Pyrazole Derivatives

Compound ClassFungal SpeciesActivity MetricValueReference
Triazole derivatives with pyrazole-methoxyl moietyCandida albicans SC5314, C. albicans 10231, Cryptococcus neoformans 32609, Candida glabrata 537, Candida parapsilosis 22019MIC≤0.125 - 0.5 µg/mL nih.gov
Pyrazolo[3,4-d]pyridazine derivativesFungiMIC0.31 to <0.0024 mg/mL nih.gov
Pyrazole derivatives with 1,2,3,4-tetrahydroquinolineGaeumannomyces graminis var. triticiInhibitionComparable to pyraclostrobin at 16.7 µg/mL nih.gov
Pyrazolo[3,4-d]pyrimidin-4-one (Compound 8IIId)Valsa maliEC501.93 mg L−1 researchgate.net
Pyrazolo[3,4-d]pyrimidin-4-one (Compound 8Vc)Valsa maliEC500.22 mg L−1 researchgate.net
Pyrazolo[3,4-d]pyrimidin-4-one (Compound 8Vc)Physalospora piricolaEC500.55 mg L−1 researchgate.net

Design and Diversification of 4 Methyl 1h Pyrazolo 3,4 B Pyridine Derivatives

Strategic Substituent Introduction at N1, C3, C4, C5, and C6 Positions

The functionalization of the 1H-pyrazolo[3,4-b]pyridine core at its five key positions—N1, C3, C4, C5, and C6—is a primary strategy for generating chemical diversity and optimizing therapeutic potential. Analysis of existing derivatives reveals that isomers with a substituent at the N1 position (1H-isomers) are significantly more common than their N2 counterparts. krishisanskriti.org

Two substitution patterns are particularly prevalent: 3,4,6-trisubstitution and 3,5-disubstitution. krishisanskriti.org In many of these structures, the N1 position is either unsubstituted (a hydrogen atom) or carries a methyl group. krishisanskriti.org The C3 position is frequently occupied by a methyl group or a hydrogen atom. krishisanskriti.org For instance, in 4,6-disubstituted derivatives, a methyl group is found at C3 in over 66% of cases. krishisanskriti.org When C3 is substituted with a methyl group, the N1 position most commonly bears a methyl, alkyl, or phenyl group. krishisanskriti.org

The synthesis of these derivatives often dictates the substitution pattern. A widely used method involves the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694), typically starting from a 5-aminopyrazole. krishisanskriti.org The reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers, with the final products having substituents at the C4 and C6 positions. krishisanskriti.org Furthermore, a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes has been developed to selectively yield C6-substituted pyrazolo[3,4-b]pyridines. semanticscholar.org

Strategic modifications at these positions have been crucial in the development of potent kinase inhibitors. For example, scaffold hopping from known inhibitors led to the design of derivatives where the pyrazolo portion acts as a hydrogen bond center and the pyridine ring engages in π–π stacking interactions with key amino acid residues like Phe589 in the target kinase. nih.gov

Table 1: Common Substitution Patterns in 1H-Pyrazolo[3,4-b]pyridine Derivatives krishisanskriti.org

PositionCommon SubstituentsPredominant Patterns
N1 H, Methyl, Alkyl, Phenyl1H-isomers are most common
C3 Methyl, H-
C4 Varied (derived from diketones, etc.)3,4,6-Trisubstitution
C5 Varied3,5-Disubstitution
C6 Varied (derived from diketones, etc.)-

Scaffold Modifications and Hybrid Structures

Beyond simple substitution, the core 1H-pyrazolo[3,4-b]pyridine structure has been elaborated through the introduction of key functional groups and fusion with other heterocyclic systems. These modifications aim to create novel chemical entities with enhanced or entirely new biological activities.

Halogenated Derivatives

Halogenation of the pyrazolo[3,4-b]pyridine scaffold is a common and synthetically valuable strategy. Halogen atoms can serve as handles for further functionalization via cross-coupling reactions or can directly contribute to biological activity through specific interactions with target proteins.

The Gould-Jacobs reaction, which utilizes 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate, frequently yields 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. krishisanskriti.org The 4-chloro atom is particularly useful as it can be displaced by various nucleophiles to introduce diversity at this position. researchgate.netscielo.br For example, 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a key intermediate for further derivatization. scispace.com

A switchable synthetic method using silver, iodine, or N-bromosuccinimide (NBS) with 5-aminopyrazoles and alkynyl aldehydes allows for the selective synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines. semanticscholar.org Additionally, specific bromo-derivatives, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, have been synthesized as part of multi-step routes to more complex molecules.

Phosphoramidate (B1195095) Derivatives

The introduction of a phosphoramidate group onto the pyrazolo[3,4-b]pyridine scaffold represents an innovative approach to creating new chemical entities. researchgate.netscielo.br This moiety can alter the physicochemical properties of the parent molecule, such as polarity and intermolecular bonding capabilities, potentially leading to improved biological profiles. researchgate.net

The synthesis of 1H-pyrazolo[3,4-b]pyridine phosphoramidates has been successfully achieved through a nucleophilic aromatic substitution reaction. researchgate.netscielo.br This involves reacting a 4-chloro-substituted pyrazolo[3,4-b]pyridine with an aminoalkylphosphoramidate. researchgate.netscielo.br The reaction typically proceeds under mild conditions in a solvent like THF at reflux, yielding the desired phosphoramidate conjugates in good yields. researchgate.netscielo.br

Researchers have synthesized and characterized several series of these derivatives. researchgate.net For example, twelve new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives were prepared and characterized using IR, NMR (¹H, ¹³C, and ³¹P) spectroscopy, and high-resolution mass spectrometry. researchgate.netscielo.br X-ray diffraction studies of one such compound revealed a network of intermolecular hydrogen bonds involving the phosphoramidate groups, leading to the formation of a dimer structure. researchgate.netscielo.br These derivatives have been evaluated for potential therapeutic applications, including as antileishmanial agents.

Table 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Phosphoramidates researchgate.netscielo.br

Starting Material 1Starting Material 2Reaction TypeProduct
4-Chloro-1H-pyrazolo[3,4-b]pyridineAminoalkylphosphoramidateNucleophilic Aromatic Substitution1H-Pyrazolo[3,4-b]pyridine Phosphoramidate

Bipyrazolo[3,4-b]pyridine Scaffolds

A novel extension of the core structure involves the creation of a 3,3′-bipyrazolo[3,4-b]pyridine scaffold. This dimeric structure was unexpectedly discovered and synthesized from 5-acetylamino-3-methyl-1-phenylpyrazole using the Vilsmeier-Haack reaction as a key step. scielo.br The resulting compound's structure was confirmed through comprehensive spectroscopic analysis, including FT-IR, HRMS, and both ¹H and ¹³C NMR. scielo.br The proton NMR spectrum provided crucial information, with distinct signals corresponding to the protons on the pyridine rings (H-4, H-5, and H-7) confirming the fused ring system's integrity. scielo.br

Hybrid Molecules with Other Nitrogen Heterocycles (e.g., Triazoles)

Creating molecular hybrids by linking the pyrazolo[3,4-b]pyridine core with other nitrogen-containing heterocycles is a powerful strategy for developing new therapeutic agents. The 1,2,3-triazole ring, in particular, has been successfully integrated to produce hybrids with significant antibacterial properties. researchgate.net

These hybrids are designed and synthesized using multi-step strategies. researchgate.net For instance, 3-Methyl-1-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyazolo[3,4-b]pyridine was synthesized as part of a larger library of hybrid molecules. researchgate.net Several of these compounds have demonstrated notable in vitro activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., K. pneumoniae) bacteria. researchgate.net Specifically, compounds designated as 24 and 27 in one study were identified as highly potent, with significant zones of inhibition and low minimum inhibitory concentration (MIC) values. researchgate.net

Table 3: Antibacterial Activity of Pyrazolo[3,4-b]pyridine-Triazole Hybrids researchgate.net

CompoundTarget BacteriaZone of Inhibition (mm)
Compound 24 S. aureus15 ± 0.82
K. pneumoniae14 ± 0.7
Compound 27 S. aureus18 ± 0.95
K. pneumoniae16 ± 0.82

Benzimidazolyl Derivatives

The fusion of a benzimidazole (B57391) ring system to the pyrazolo[3,4-b]pyridine core has led to the development of potent anticancer agents. Researchers have synthesized a series of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are known to be potential cyclin-dependent kinase (Cdk) inhibitors.

The multi-step synthesis for these compounds was modified to be more efficient, for example, by using the inexpensive coupling reagent N,N'-carbonyldiimidazole (CDI) for the activation of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids. Furthermore, these benzimidazolyl-substituted ligands (L1-L3) were used to create organometallic complexes with Ruthenium (Ru) and Osmium (Os), resulting in compounds with the general formula [M(II)Cl(η⁶-p-cymene)(L)]Cl. These organometallic derivatives were comprehensively characterized and evaluated for their cytotoxicity and effects on the cell cycle in human cancer cells.

Spiro-Fused Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of spiro-fused pyrazolo[3,4-b]pyridine derivatives represents a significant area of research, aiming to create complex, three-dimensional structures with potential applications in medicinal chemistry. These compounds are characterized by a spirocyclic junction where a carbocyclic or heterocyclic ring system is attached to the pyrazolo[3,4-b]pyridine core at a single shared atom.

One notable synthetic approach involves the one-pot, three-component reaction of 5-amino-3-methyl-1-phenylpyrazole, isatin (B1672199) derivatives, and malononitrile (B47326) in the presence of a catalyst such as piperidine. This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to afford spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. The general scheme for this synthesis under conventional heating conditions leads to the formation of a variety of substituted spiro compounds. researchgate.net

Another strategy for the construction of spirocycloalkane-fused pyrazolo[3,4-b]pyridines has been reported, highlighting the versatility of multicomponent reactions in generating molecular complexity. researchgate.net These reactions often employ readily available starting materials to construct the spirocyclic framework in a highly efficient manner.

Below is a table of representative spiro-fused pyrazolo[3,4-b]pyridine derivatives synthesized through these methods.

Compound IDRR1R2R3R4Molecular Formula
1a HHHHPhC₂₂H₁₅N₅O
1b HHCH₃HPhC₂₃H₁₇N₅O
1c HHOCH₃HPhC₂₃H₁₇N₅O₂
1d HHClHPhC₂₂H₁₄ClN₅O
1e HHHClPhC₂₂H₁₄ClN₅O
1f CH₃HHHPhC₂₃H₁₇N₅O
1g HHHHC₆H₄-4-ClC₂₂H₁₄ClN₅O

Table based on data from the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. researchgate.net

Libraries and Combinatorial Synthesis Approaches

The development of chemical libraries based on the 4-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a key strategy for the discovery of new bioactive molecules. Combinatorial synthesis, a methodology designed to produce a large number of compounds in a single process, has been applied to this heterocyclic system to generate diverse sets of derivatives for biological screening.

One approach to creating a library of pyrazolo[3,4-b]pyridine derivatives involves a multi-step synthetic sequence starting from substituted 5-aminopyrazoles. For instance, a library of 38 pyrazolo[3,4-b]pyridine derivatives was synthesized to explore their potential as TRK inhibitors. nih.govrsc.org This synthesis involved key steps such as the Buchwald-Hartwig amination to couple the pyrazole core with a substituted aminobenzoate, followed by a one-pot Miyaura borylation and Suzuki coupling to introduce further diversity. nih.gov Deprotection steps then yielded the final library of compounds.

Furthermore, cascade reactions have been developed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method allows for the generation of diversified pyrazolo[3,4-b]pyridine frameworks with good functional group tolerance and regioselectivity, which is a powerful tool for constructing compound libraries. nih.gov The ability to introduce halogens, for example, provides a handle for further diversification through cross-coupling reactions. nih.gov

While large-scale combinatorial libraries based on the this compound scaffold are not as extensively documented as for other heterocyclic systems, the principles of combinatorial chemistry, such as split-and-pool synthesis and the use of solid-phase supports, are applicable. nih.gov The synthesis of a focused library of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, demonstrates the feasibility of liquid-phase combinatorial synthesis for generating a large number of analogues. scispace.com This approach involves the reaction of a set of pyrazole-based building blocks with a variety of diketones to produce a library of compounds.

The following table outlines a selection of compounds from a synthesized library of pyrazolo[3,4-b]pyridine derivatives.

Compound IDBiological Target
C01 H4-F-PhHTRKA
C02 H4-Cl-PhHTRKA
C03 H4-CH₃-PhHTRKA
C04 H3-F-PhHTRKA
C05 H3-Cl-PhHTRKA

Table based on data from a library of pyrazolo[3,4-b]pyridine derivatives synthesized as TRK inhibitors. nih.gov

Emerging Research Directions and Future Outlook

Continued Development of Green and Efficient Synthetic Methodologies

The synthesis of pyrazolo[3,4-b]pyridine frameworks is continuously evolving, with a strong emphasis on developing more environmentally friendly and efficient protocols. Traditional methods are being replaced by innovative strategies that offer advantages such as operational simplicity, high atom economy, and the use of greener catalysts and solvents.

Recent advancements include the use of cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, which allows for the switchable synthesis of various functionalized pyrazolo[3,4-b]pyridines. nih.gov This method is characterized by its wide substrate scope and excellent regional selectivity. nih.gov Another approach involves a one-pot, three-component reaction utilizing arylglyoxals, 3-aryl-3-oxopropanenitriles, and 5-amino-1-aryl-3-methylpyrazoles, with Al2O3 as a nanocatalyst in a water-ethanol solvent system, highlighting a move towards greener chemistry. researchgate.net

Table 1: Overview of Green and Efficient Synthetic Methodologies for Pyrazolo[3,4-b]pyridines
MethodologyKey FeaturesStarting MaterialsCatalyst/ReagentsReference
Cascade 6-endo-dig CyclizationSwitchable synthesis, wide substrate scope, excellent regioselectivity5-Aminopyrazoles, Alkynyl aldehydesSilver, iodine, or NBS nih.gov
One-pot Three-component ReactionGreen solvent system, simple workup, good to excellent yieldsArylglyoxals, 3-Aryl-3-oxopropanenitriles, 5-Amino-1-aryl-3-methylpyrazolesAl2O3 nanocatalyst researchgate.net
Green Lewis Acid CatalysisLow toxicity, high availability, air and water stable catalyst5-Amino-1-phenylpyrazole (B52862), Unsaturated ketonesZrCl4 mdpi.com
One-pot SNAr and Japp–Klingemann ReactionOperational simplicity, combination of multiple steps2-Chloro-3-nitropyridinesStable arenediazonium tosylates nih.govresearchgate.net

Exploration of Novel Biological Targets and Mechanisms of Action

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated a remarkable range of biological activities, acting as inhibitors for various kinases and other important biological targets. nih.govresearchgate.net This versatility continues to drive the exploration for new therapeutic applications and a deeper understanding of their mechanisms of action.

The pyrazolo[3,4-b]pyridine core is a common fragment in the synthesis of kinase inhibitors. rsc.orgrsc.orgnih.gov Research has identified potent derivatives targeting:

Tropomyosin receptor kinases (TRKs) , which are implicated in cell proliferation and differentiation, and their overactivation is linked to cancer. rsc.orgrsc.orgnih.govnih.gov

Cyclin-dependent kinase 2 (CDK2) , with new pyridine (B92270) and pyrazolopyridine derivatives showing potential as anti-proliferative agents. researchgate.net

PIM-1 kinase , a target in breast cancer therapy, where pyrazolo[3,4-b]pyridine-based compounds have shown significant inhibitory activity. nih.govresearchgate.net

TANK-binding kinase 1 (TBK1) , a key player in innate immunity and oncogenesis, with novel 1H-pyrazolo[3,4-b]pyridine derivatives identified as potent inhibitors. nih.govtandfonline.com

Beyond kinases, these compounds have been investigated as inhibitors of the PD-1/PD-L1 signaling pathway , a promising approach in cancer immunotherapy. nih.gov Additionally, their potential in treating neurological disorders is being explored, with some derivatives showing affinity for β-amyloid plaques associated with Alzheimer's disease. mdpi.com The structural similarity of the pyrazolo[3,4-b]pyridine scaffold to purine (B94841) bases has also spurred interest in their potential as inhibitors of enzymes like xanthine oxidase. cdnsciencepub.com

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of 4-methyl-1H-pyrazolo[3,4-b]pyridine derivatives is no exception. These computational tools are being employed to accelerate the identification of promising drug candidates and to optimize their properties.

Computer-aided drug design (CADD) encompasses a variety of methodologies, including structure-based drug design, pharmacophore development, and molecular docking, which are instrumental in designing novel pyrazolo[3,4-b]pyridine derivatives. nih.govnih.govtandfonline.com For instance, in the development of TRK inhibitors, scaffold hopping and CADD were used to design and synthesize novel compounds with potent inhibitory activity. rsc.orgrsc.orgnih.gov

Molecular docking studies are routinely used to predict the interactions between potential drug compounds and their biological targets, helping to elucidate the binding modes of these inhibitors. nih.govresearchgate.netnih.govnih.gov This information is crucial for understanding structure-activity relationships (SARs) and for the rational design of more potent and selective molecules. nih.govtandfonline.com Furthermore, computational approaches are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds, which is a critical step in identifying viable drug candidates. nih.govmdpi.com

The application of deep learning and other advanced AI techniques is expected to further enhance the efficiency of molecular design pipelines, enabling the rapid screening of vast chemical spaces and the de novo design of molecules with desired properties. mit.edulanl.gov

Development of Chemical Probes and Diagnostic Tools

The unique photophysical and biological properties of certain this compound derivatives make them attractive candidates for the development of chemical probes and diagnostic tools. Their ability to interact with specific biological targets can be harnessed for imaging and sensing applications.

A notable example is the synthesis of novel pyrazolo[3,4-b]pyridines that exhibit high and selective binding to amyloid plaques in brain tissue from Alzheimer's disease patients. mdpi.com These compounds, particularly those with a dimethylamine phenyl substituent, show exciting photophysical properties, including large Stokes shifts, which are advantageous for fluorescent imaging. mdpi.com This highlights their potential for the development of probes for the diagnosis of Alzheimer's disease.

The inherent luminescent properties of the pyrazolo[3,4-b]pyridine scaffold also open up possibilities for their use in biosensing applications. nih.govresearchgate.net By functionalizing the core structure with specific recognition elements, it may be possible to create sensors for a variety of biomolecules and cellular processes.

Role of this compound as a Lead Compound for Pre-clinical Drug Discovery

The this compound scaffold has firmly established itself as a valuable lead structure in preclinical drug discovery. The extensive body of research demonstrating the potent and selective activity of its derivatives against a multitude of therapeutic targets underscores its importance.

Numerous studies have identified specific pyrazolo[3,4-b]pyridine derivatives as promising lead compounds for further development. For example:

A highly potent, selective, and orally bioavailable mGluR5 negative allosteric modulator was discovered from a pyrazolopyrazine series, which evolved from initial SAR studies on a pyrazolopyridine core. researchgate.net

Compound 15y , a 1H-pyrazolo[3,4-b]pyridine derivative, emerged as a potent TBK1 inhibitor with an IC50 value of 0.2 nM and is considered a promising lead for immune- and cancer-related drug discovery. nih.govtandfonline.com

In the pursuit of TRK inhibitors, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of a cancer cell line, marking it as a candidate for further exploration. rsc.orgrsc.orgnih.gov

Compound D38 , a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, was identified as a potent PD-1/PD-L1 interaction inhibitor with an IC50 value of 9.6 nM, positioning it as a prospective lead compound. nih.gov

Compounds 17 and 19 from a series of pyrazolo[3,4-b]pyridine derivatives showed high inhibitory activity against PIM-1 kinase with IC50 values of 43 and 26 nM, respectively, making them strong candidates for anti-breast cancer agents. nih.gov

The continued exploration of the chemical space around the this compound core, guided by advanced synthetic and computational methods, is expected to yield a new generation of drug candidates with improved efficacy and safety profiles.

Q & A

Basic: What are the common synthetic routes for preparing 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives?

The synthesis typically involves two strategies: (i) constructing the pyrazole ring on a preformed pyridine scaffold or (ii) annulating the pyridine ring onto a pyrazole precursor. For example:

  • Intermediate-based synthesis : Reacting 1,3-dialkyl-1H-pyrazole-5-amine with α,β-unsaturated carbonyl compounds under acidic or basic conditions (e.g., ammonium acetate or triethylamine) yields fused pyrazolo[3,4-b]pyridines .
  • Nucleophilic displacement : Substitution at the C4 position of 4-chloro-1H-pyrazolo[3,4-b]pyridine with anilines or amines is a key step for introducing diverse functional groups (e.g., antileishmanial agents) .
  • Microwave-assisted methods : Solvent-free protocols using p-toluenesulfonic acid (p-TsOH) accelerate cyclization, improving yields of pyrazolo[3,4-b]quinoline derivatives .

Basic: How are spectroscopic techniques like NMR and X-ray crystallography employed to confirm the structure of pyrazolo[3,4-b]pyridine derivatives?

  • 1D/2D NMR : ¹H and ¹³C NMR, combined with DEPT-135, HSQC, and HMBC experiments, resolve regioisomeric ambiguities. For example, HMBC correlations between C(6)SCH₃ hydrogens (2.7 ppm) and C(6) (160.7 ppm) confirm substitution patterns .
  • X-ray crystallography : Single-crystal studies reveal peri-interactions (e.g., twisting of C4-phenyl groups to avoid steric clashes) and planar alignment of N1-phenyl groups with the pyridine core .

Basic: What are the key physical and chemical properties influencing the solubility and stability of this compound in experimental settings?

  • Solubility : Polar substituents (e.g., -NH₂, -COOH) enhance aqueous solubility, while hydrophobic groups (e.g., aryl, methyl) improve lipid bilayer penetration. Chloro substituents at C3/C6 reduce solubility but increase metabolic stability .
  • Stability : Electron-withdrawing groups (e.g., nitro, carbonyl) stabilize the core against oxidation. Acidic conditions may hydrolyze ester or amide side chains .

Advanced: How can regioselectivity challenges in C-H functionalization of pyrazolo[3,4-b]pyridine be addressed using transition-metal catalysis?

  • Pd/CuI systems : Enable γ-C-H arylation of the pyridine ring with >77% regioselectivity. For example, PdCl₂(PPh₃)₂ catalyzes direct coupling of aryl halides to pyrazolo[3,4-b]pyridine at the γ-position without directing groups .
  • Rh(III) complexes : Chiral-at-metal Rh catalysts achieve enantioselective Friedel-Crafts alkylation/cyclization (81–98% yield, 85–99% ee) for asymmetric synthesis .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives in drug discovery?

  • Biological assays : IC₅₀ profiling against targets (e.g., FGFR1, Leishmania) identifies critical substituents. For example, 3'-diethylaminomethyl groups enhance antileishmanial activity (IC₅₀ = 0.12 µM) .
  • QSAR modeling : Hydrophobic (log P) and steric (Sterimol L/B₂) parameters correlate with activity. Semiempirical AM1 calculations predict bioactivity by superimposing low-energy conformers on reference drugs (e.g., amodiaquine) .

Advanced: How do computational approaches like molecular docking and QSAR modeling contribute to optimizing pyrazolo[3,4-b]pyridine-based kinase inhibitors?

  • Docking studies : Identify H-bond interactions (e.g., N(1)-H with FGFR1 kinase domain) and steric complementarity. Scaffold hopping from indazole to pyrazolo[3,4-b]pyridine improves FGFR1 selectivity (1,200-fold over VEGFR2) .
  • Dynamic simulations : MD trajectories assess binding stability and conformational flexibility of substituents (e.g., dichloromethoxy groups) .

Advanced: What strategies resolve contradictions in substituent effects on biological activity observed in antimicrobial studies?

  • Systematic variation : Testing para-substituted phenyl groups at C3/C6 reveals chloro groups reduce antibacterial activity (except against P. aeruginosa), while methyl groups decrease potency but improve bioavailability .
  • Statistical analysis : Multivariate regression (e.g., Hansch-Fujita π constants) disentangles hydrophobic vs. electronic contributions to IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.